1-hexadecanoyl-2-(5E,8E,11E,14E-eicosatetraenoyl)-sn-glycero-3-phosphocholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-hexadecanoyl-2-(5E,8E,11E,14E-eicosatetraenoyl)-sn-glycero-3-phosphocholine is a phosphatidylcholine 36:4 in which the 1- and 2-acyl groups are specified as hexadecanoyl (palmitoyl) and 5E,8E,11E,14E-eicosatetraenoyl respectively. It has a role as a mouse metabolite.
Scientific Research Applications
Molecular Dynamics of Phospholipids
Research by Isaacson et al. (1990) developed a method for synthesizing phospholipids with hydroxylated fatty acids, similar in structure to 1-hexadecanoyl-2-(5E,8E,11E,14E-eicosatetraenoyl)-sn-glycero-3-phosphocholine. They utilized this methodology to explore the molecular dynamics of lipid bilayers, significantly altering the dynamics of spin-labeled phospholipids in liposomes with the addition of hydroxylated lecithins (Isaacson et al., 1990).
Micellar Concentration Studies
Kramp et al. (1984) focused on the critical micellar concentration of phospholipid compounds, including 1-hexadecanoyl-2-acetyl-sn-glycero-3-phosphocholine. This study provided insights into the physical properties of these compounds and their behavior at molar concentrations used in biological studies (Kramp et al., 1984).
Synthesis of Arsenic-Containing Phosphatidylcholines
Guttenberger et al. (2017) disclosed the first synthesis of an arsenic-containing phosphatidylcholine, a group to which this compound belongs. This is crucial for studying the biological and toxicological properties of arsenolipids in food (Guttenberger et al., 2017).
Phospholipid Analogs and Intestinal Absorption
Boucrot et al. (1997) examined the intestinal absorption of a phospholipid analogue in rats, providing insights into how similar compounds, including this compound, might interact within biological systems (Boucrot et al., 1997).
Liquid-Crystalline Phase Properties of Phospholipids
Ahn and Yun (1999) investigated the mixing properties of specific phospholipids in the liquid-crystalline phase, using fluorescent probes. Their findings provide a foundation for understanding the physical behaviors of similar phospholipids in various phases (Ahn & Yun, 1999).
Enzymatic Synthesis of Phospholipids
Wykle et al. (1980) demonstrated the enzymatic synthesis of 1-alkyl-2-acetyl-sn-glycero-3-phosphocholine, a process potentially relevant to the synthesis and study of similar phospholipids (Wykle et al., 1980).
Properties
Molecular Formula |
C44H80NO8P |
---|---|
Molecular Weight |
782.1 g/mol |
IUPAC Name |
[(2R)-3-hexadecanoyloxy-2-[(5E,8E,11E,14E)-icosa-5,8,11,14-tetraenoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C44H80NO8P/c1-6-8-10-12-14-16-18-20-21-22-23-25-27-29-31-33-35-37-44(47)53-42(41-52-54(48,49)51-39-38-45(3,4)5)40-50-43(46)36-34-32-30-28-26-24-19-17-15-13-11-9-7-2/h14,16,20-21,23,25,29,31,42H,6-13,15,17-19,22,24,26-28,30,32-41H2,1-5H3/b16-14+,21-20+,25-23+,31-29+/t42-/m1/s1 |
InChI Key |
IIZPXYDJLKNOIY-LBKRVYFZSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCC/C=C/C/C=C/C/C=C/C/C=C/CCCCC |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCC=CCC=CCC=CCC=CCCCCC |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.